1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl-
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Overview
Description
1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- is a heterocyclic organic compound with the molecular formula C12H13N. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of the phenyl group and the nitrile group at specific positions on the pyrrole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable nitrile source under specific conditions. Industrial production methods may involve the use of catalytic systems to enhance the yield and purity of the compound. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired outcome and scale of production .
Chemical Reactions Analysis
1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl or nitrile groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. .
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carbonitrile, 1,5-dimethyl-: This compound has a similar structure but differs in the position of the nitrile group.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound lacks the nitrile group, which affects its chemical properties and reactivity.
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: This compound has a similar ring structure but contains an additional nitrogen atom, leading to different chemical behavior. The uniqueness of 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGPEUBNFMYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368001 |
Source
|
Record name | 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64288-46-6 |
Source
|
Record name | 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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